(S)-Cinacalcet-D3 chemical structure and properties
(S)-Cinacalcet-D3 chemical structure and properties
(S)-Cinacalcet-D3 is the deuterium-labeled S-enantiomer of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[] Its structural similarity to the parent drug, combined with its distinct mass, makes it an invaluable tool for researchers, particularly as an internal standard in bioanalytical assays. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and key experimental applications.
Chemical Identity and Properties
(S)-Cinacalcet-D3 is distinguished from (S)-Cinacalcet by the substitution of three hydrogen atoms with deuterium on the methyl group. This isotopic labeling is crucial for its use in mass spectrometry-based applications, as it allows for clear differentiation from the unlabeled analyte.
Table 1: Physicochemical Properties of (S)-Cinacalcet-D3
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₉D₃F₃N | [][2] |
| Molecular Weight | 360.44 g/mol | [][2] |
| Appearance | White Solid | |
| Chemical Purity | ≥98% (by HPLC) | |
| Optical Purity | 100% (by chiral HPLC) | |
| Deuterium Incorporation | ≥99% atom D | |
| Synonyms | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine |
The compound is also commonly available as a hydrochloride salt, which exhibits different solubility profiles.
Table 2: Properties of (S)-Cinacalcet-D3 Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₀D₃ClF₃N | |
| Molecular Weight | 396.89 g/mol | |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
Mechanism of Action
(S)-Cinacalcet-D3 shares its mechanism of action with Cinacalcet. It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is highly expressed on the surface of chief cells in the parathyroid gland. By binding to a site distinct from the calcium-binding site, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This sensitization means that lower concentrations of blood calcium are required to activate the receptor. Activation of the CaSR initiates an intracellular signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH). The resulting decrease in circulating PTH leads to a reduction in serum calcium levels.
Experimental Protocols and Applications
The principal application of (S)-Cinacalcet-D3 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Cinacalcet in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting analytical variability during sample preparation and analysis, thereby enhancing the accuracy and precision of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Protocol: Bioanalytical Quantification of Cinacalcet in Human Plasma
This section details a representative experimental protocol for the LC-MS/MS analysis of Cinacalcet using (S)-Cinacalcet-D3 as an internal standard.
1. Sample Preparation (Protein Precipitation):
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Aliquot 100 µL of human plasma into a microcentrifuge tube.
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Add 20 µL of a working solution of (S)-Cinacalcet-D3 (as the internal standard).
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To precipitate plasma proteins, add 500 µL of acetonitrile.
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Vortex the mixture vigorously for approximately 1 minute.
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Centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.
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Carefully transfer the resulting supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions:
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Chromatographic Column: A reverse-phase column, such as an Eclipse Plus C18, is typically used.
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Mobile Phase: Gradient elution with a mixture of organic solvent (e.g., methanol) and an aqueous solution containing a modifier like ammonium formate.
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Flow Rate: A typical flow rate is around 0.6 mL/min.
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Ionization: Positive electrospray ionization (ESI+) is employed.
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Detection: The analysis is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cinacalcet and (S)-Cinacalcet-D3.
Synthesis Overview
While a specific synthesis protocol for the deuterated variant is proprietary, the synthesis of the parent compound, Cinacalcet hydrochloride, provides a likely framework. An optimized industrial process involves a six-step synthesis starting from 3-(trifluoromethyl)benzaldehyde and malonic acid. The key stages include Knoevenagel condensation, catalytic hydrogenation, chloro-substitution, condensation, reduction, and a final salification step to yield the hydrochloride salt. To produce (S)-Cinacalcet-D3, a deuterated methylating agent or a precursor already containing the deuterated methyl group would be introduced at the appropriate step in the synthesis. This process has been refined to achieve high yield (54.4%) and purity (99.98%).99.98%). [19]
